N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-14-10-15(2)12-18(11-14)27-23(29)22-20(8-9-30-22)26-24(27)31-13-21(28)25-19-7-5-6-16(3)17(19)4/h5-7,10-12H,8-9,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJQYLIJGMBBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article summarizes the available data on its biological effects, including antimicrobial activity, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activities. Its molecular formula is , and it features a thieno[3,2-d]pyrimidine core which is significant in medicinal chemistry for its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 15.62 µg/mL for some derivatives, indicating strong antibacterial properties .
Anticancer Properties
Research has highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives:
- A compound structurally related to N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide was tested against various cancer cell lines (e.g., KB and HepG2). Results indicated selective cytotoxicity with IC50 values in the micromolar range .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural similarities with other active compounds:
- Inhibition of Enzymatic Activity : Compounds containing thieno[3,2-d]pyrimidine rings are known to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Interference with DNA Replication : Similar compounds have been shown to interact with DNA topoisomerases and disrupt replication processes in cancer cells .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide against Staphylococcus aureus. The compound exhibited an MIC of 15.62 µg/mL and showed potential for further development as an antibacterial agent.
Case Study 2: Anticancer Activity
In a separate study focusing on anticancer properties, derivatives of thieno[3,2-d]pyrimidine were tested against human cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to standard treatments like etoposide.
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits significant anticancer activity. Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit key enzymes involved in cancer cell proliferation:
- Mechanism of Action : The compound may act as an inhibitor of topoisomerases or kinases critical for DNA replication and repair processes.
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties:
- Target Pathogens : It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Data Summary of Biological Activities
| Activity Type | Target | Findings |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | Enhanced cytotoxicity observed with methoxy substitutions due to increased cellular uptake. |
| Antibacterial | Staphylococcus aureus | Significant antibacterial activity noted; potential for development as an antibiotic agent. |
Case Studies
-
Anticancer Efficacy Study
- A series of thieno[3,2-d]pyrimidine derivatives were evaluated against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
-
Antibacterial Activity Investigation
- A derivative was tested against Staphylococcus aureus and other pathogens. The study demonstrated significant antibacterial activity, suggesting the potential for development as a novel antibiotic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
- Target Compound: Thieno[3,2-d]pyrimidin-4-one core with 3,5-dimethylphenyl and N-(2,3-dimethylphenyl)thioacetamide groups.
- Analog 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, ): Pyrimidin-4-one core with thietanyloxy and ethyl ester substituents.
- Analog 2 (2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, ): Pyrimidin-6-one core with dichlorophenyl acetamide.
Physicochemical Properties
*DMP = Dimethylphenyl; †Estimated using fragment-based methods.
Key Observations :
- The dichlorophenyl analog () exhibits a higher melting point (230°C) than dimethylphenyl derivatives, likely due to stronger intermolecular halogen bonding .
- Quinoxaline-containing analogs () show higher predicted LogP values (~4.0), suggesting reduced aqueous solubility compared to the target compound .
Research Implications
- Structural Optimization : Replacing dichlorophenyl (Analog 2) with dimethylphenyl groups may improve metabolic stability while retaining target engagement.
- Synthetic Scalability : Adopting triethylamine/acetonitrile reflux () could enhance the target compound’s yield beyond 80% .
- ADMET Considerations: The dimethylphenyl groups in the target compound likely reduce cytotoxicity compared to halogenated analogs, as seen in reduced LogP values versus quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
